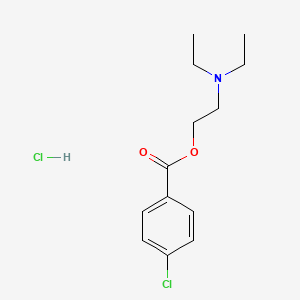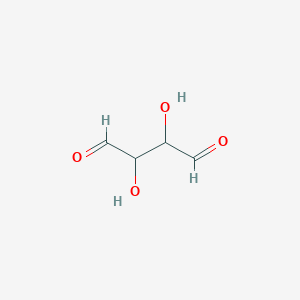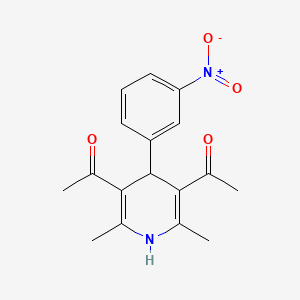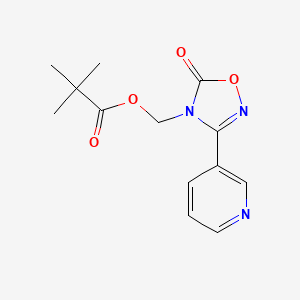![molecular formula C21H28N2O3 B1655371 N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide CAS No. 353492-18-9](/img/structure/B1655371.png)
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Vue d'ensemble
Description
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide, also known as Memantine, is a drug that has been used to treat Alzheimer's disease. It is a non-competitive N-Methyl-D-aspartate (NMDA) receptor antagonist that has been shown to improve cognitive function in patients with Alzheimer's disease.
Mécanisme D'action
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide works by blocking the NMDA receptor, which is involved in learning and memory processes. By blocking this receptor, N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide reduces the amount of glutamate that is released in the brain, which can cause damage to neurons. This mechanism of action has been shown to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has been shown to reduce the levels of inflammatory cytokines, which can cause damage to neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic effects on Alzheimer's disease, which makes it a useful tool for studying the disease. However, one limitation is that N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in lab experiments.
Orientations Futures
There are a number of future directions for N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide research. One direction is to study its potential therapeutic effects on other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another direction is to study its potential use in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research to understand the long-term effects of N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide on cognitive function and neuronal health.
Applications De Recherche Scientifique
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and reduce the rate of cognitive decline in patients with Alzheimer's disease. In addition, N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has been studied for its potential therapeutic effects on other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-13(19(24)23-17-3-5-18(26-2)6-4-17)22-20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,13-16H,7-12H2,1-2H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKSNPHJPAOSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387917 | |
| Record name | F3175-0011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide | |
CAS RN |
353492-18-9 | |
| Record name | F3175-0011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1,1'-[sulfonylbis(methylene)]bis[3,4-dichloro-](/img/structure/B1655293.png)







![2-(4-Methoxybenzamido)-N-[3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B1655304.png)



![1-Benzyl-1-azoniabicyclo[2.2.2]octan-3-ol;chloride](/img/structure/B1655309.png)